molecular formula C11H11F2N3O B2542276 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1548352-67-5

1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B2542276
CAS No.: 1548352-67-5
M. Wt: 239.226
InChI Key: HIUUGMLCQCNGAD-UHFFFAOYSA-N
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Description

1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Formation of the Ethan-1-ol Group: The ethan-1-ol group can be introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The triazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
  • 1-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
  • 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazol-4-yl}ethan-1-ol

Uniqueness

1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the 1,2,3-triazole ring also distinguishes it from other triazole derivatives, potentially offering unique binding properties and biological effects.

Properties

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)10(13)4-8/h2-4,6-7,17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUGMLCQCNGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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